molecular formula C18H12ClNO3 B2620861 2-((3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile CAS No. 618389-72-3

2-((3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile

Cat. No.: B2620861
CAS No.: 618389-72-3
M. Wt: 325.75
InChI Key: BOAMSBRLPACUMH-UHFFFAOYSA-N
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Description

2-((3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound is characterized by the presence of a 4-chlorophenyl group, a methyl group, and an acetonitrile moiety attached to a chromen-4-one core. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile typically involves the condensation of 4-chlorobenzaldehyde with 4-hydroxycoumarin in the presence of a base, followed by the introduction of a nitrile group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time can optimize the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or amide.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines or amides.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-((3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of 2-((3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The pathways involved can include modulation of signal transduction, inhibition of cell proliferation, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

    4-chlorophenyl derivatives: Compounds with similar aromatic substitution patterns.

    Chromen-4-one derivatives: Compounds with the same chromen-4-one core but different substituents.

    Acetonitrile derivatives: Compounds with the nitrile group attached to various aromatic or heterocyclic systems.

Uniqueness: The uniqueness of 2-((3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in multiple scientific disciplines.

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClNO3/c1-11-17(12-2-4-13(19)5-3-12)18(21)15-7-6-14(22-9-8-20)10-16(15)23-11/h2-7,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOAMSBRLPACUMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC#N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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